![molecular formula C17H14O3S B5624276 2-(2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one](/img/structure/B5624276.png)
2-(2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one often involves complex chemical reactions. For instance, derivatives of benzothiophen-3(2H)-one have been synthesized through reactions with carbon disulfide in the presence of sodium hydroxide in dimethyl sulfoxide, yielding compounds with good yields after nucleophilic reactions with amines or active methylenes (Tominaga et al., 1975). Additionally, the synthesis of 1-benzothiophen-2-amines from thiadiazole precursors through copper(I) iodide catalysis showcases the versatility of methods available for synthesizing benzothiophene derivatives (Petrov, Popova, Androsov, 2015).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be complex, with variations in substituents leading to significant differences in chemical behavior and properties. X-ray crystallographic analysis has been utilized to determine the structures of such compounds, confirming their molecular configurations and providing insights into their chemical reactivity and interactions (Nakazumi, Watanabe, Maeda, Kitao, 1990).
Chemical Reactions and Properties
Compounds in the benzothiophene family participate in various chemical reactions, such as nucleophilic substitution, and display a range of chemical properties. For instance, reactions involving the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide demonstrate the reactivity of these compounds under specific conditions, leading to the formation of products with confirmed structures via spectral analysis (Naganagowda et al., 2014).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the specific substituents present on the benzothiophene core. The detailed analysis of Schiff bases derived from 3,4-dimethoxybenzaldehyde reveals the impact of different substituents on the physical properties and stability of these compounds (Khalaji et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, are essential for understanding the potential applications of benzothiophene derivatives. Studies on the synthesis and reactions of tetra-substituted derivatives highlight the versatility and broad range of chemical behavior exhibited by these compounds (Ishii et al., 1991).
properties
IUPAC Name |
(2E)-2-[(2,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-19-12-8-7-11(14(10-12)20-2)9-16-17(18)13-5-3-4-6-15(13)21-16/h3-10H,1-2H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIGYGAGLPOEG-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one |
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